molecular formula C27H24N2O6 B11686697 (5Z)-5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11686697
M. Wt: 472.5 g/mol
InChI Key: SJOADYSMXYTCDA-JWGURIENSA-N
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Description

(5Z)-5-{[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a diazinane ring and multiple aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the aromatic groups: This step involves the use of electrophilic aromatic substitution reactions to attach the phenyl and methoxyphenyl groups.

    Final assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, (5Z)-5-{[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its complex structure and the presence of multiple functional groups

Properties

Molecular Formula

C27H24N2O6

Molecular Weight

472.5 g/mol

IUPAC Name

(5Z)-5-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C27H24N2O6/c1-18-8-11-20(12-9-18)29-26(31)22(25(30)28-27(29)32)16-19-10-13-23(24(17-19)33-2)35-15-14-34-21-6-4-3-5-7-21/h3-13,16-17H,14-15H2,1-2H3,(H,28,30,32)/b22-16-

InChI Key

SJOADYSMXYTCDA-JWGURIENSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OCCOC4=CC=CC=C4)OC)/C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCCOC4=CC=CC=C4)OC)C(=O)NC2=O

Origin of Product

United States

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